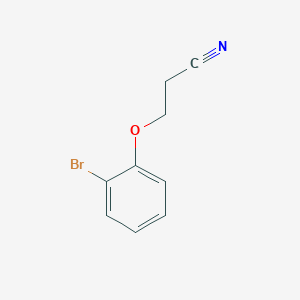

3-(2-Bromophenoxy)propanenitrile

Descripción

Contextual Significance of Aryl Ether Nitriles in Modern Organic Chemistry

Aryl ether nitriles are a class of organic compounds that feature an ether linkage and a nitrile group attached to an aromatic ring system. researchgate.net This combination of functional groups makes them valuable intermediates in organic synthesis. researchgate.net The nitrile group, with its carbon-nitrogen triple bond, is a reactive site that can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides. ebsco.com The aryl ether moiety, on the other hand, provides a stable scaffold that can be further functionalized. These compounds are found in a range of natural products, dyes, agrochemicals, and pharmaceutically active compounds. researchgate.net

Overview of Halogenated Aliphatic and Aromatic Compounds in Synthetic Routes

Halogenated organic compounds, which include both aliphatic and aromatic derivatives, are fundamental building blocks in synthetic chemistry. ncert.nic.inpw.live The presence of a halogen atom, such as bromine, on an aromatic ring or an aliphatic chain introduces a site for various chemical transformations. ncert.nic.inpw.live In aromatic systems, the halogen can act as a leaving group in nucleophilic aromatic substitution reactions or participate in cross-coupling reactions, such as the Suzuki and Heck reactions, to form new carbon-carbon bonds. Halogenated aliphatic compounds are also highly versatile, serving as substrates in nucleophilic substitution and elimination reactions. science.gov These reactions are crucial for the construction of more complex molecular architectures. ncert.nic.in

Research Landscape and Emerging Trends Pertaining to 3-(2-Bromophenoxy)propanenitrile

Research involving this compound and related structures is often geared towards the synthesis of novel organic molecules with potential applications in medicinal chemistry and materials science. While specific research on this exact compound is not extensively documented in publicly available literature, the broader class of brominated aryl ether nitriles serves as important precursors. For instance, a related compound, 3-(2-Bromo-4,5-Dimethoxyphenyl)propanenitrile (B1267400), is a key intermediate in the synthesis of Ivabradine, a medication for heart-related conditions. innospk.com This highlights the potential of such molecules as building blocks for pharmaceuticals. The presence of the reactive bromine atom and the versatile nitrile group allows for a wide array of chemical modifications, making these compounds attractive targets for synthetic chemists exploring new molecular entities. innospk.com

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-bromophenoxy)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKAAGCNRHGGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565353 | |

| Record name | 3-(2-Bromophenoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154405-38-6 | |

| Record name | 3-(2-Bromophenoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Bromophenoxy Propanenitrile

Phenol-Acrylonitrile Coupling Reactions: A Direct Synthetic Approach

The core reaction for synthesizing 3-(2-bromophenoxy)propanenitrile involves the addition of 2-bromophenol (B46759) to acrylonitrile (B1666552). This reaction, a classic example of cyanoethylation, results in the formation of an ether linkage and the introduction of a nitrile functional group in a single step. wikipedia.org The general transformation is depicted as the reaction between the phenoxide ion, generated from 2-bromophenol, and the electrophilic double bond of acrylonitrile.

To enhance the efficiency and yield of the phenol-acrylonitrile coupling, optimization of reaction conditions is crucial. The reaction is often sluggish without a catalyst and requires a basic medium to deprotonate the phenol (B47542). Phase-Transfer Catalysis (PTC) has emerged as a highly effective methodology for this type of reaction. crdeepjournal.orgslideshare.net

Phase-Transfer Catalysis (PTC): PTC facilitates the transfer of the phenoxide anion from an aqueous or solid phase into an organic phase where it can react with the acrylonitrile. wikipedia.orgmdpi.com Typically, a quaternary ammonium (B1175870) salt, such as benzyltriethylammonium chloride or tetrabutylammonium (B224687) bromide, is used as the catalyst. crdeepjournal.orgwikipedia.org The catalyst's lipophilic cation pairs with the phenoxide anion, creating a complex that is soluble in the organic solvent, thereby accelerating the reaction. mdpi.com This method offers mild reaction conditions and often leads to higher yields by minimizing side reactions. slideshare.net

Triton-B: Triton-B (benzyltrimethylammonium hydroxide) is another effective catalyst for this transformation, acting as both a base and a phase-transfer agent. orientjchem.org Its basic nature facilitates the deprotonation of 2-bromophenol, while its quaternary ammonium structure enables the resulting phenoxide to react efficiently with acrylonitrile. One-pot syntheses using Triton-B are known to be proficient, often requiring only mild temperatures and solvent-free conditions, which aligns with the principles of green chemistry. orientjchem.org

The optimization of this synthesis would involve screening various catalysts, bases, solvents, and temperatures to maximize the yield of this compound.

| Parameter | Variation | Expected Outcome on Yield/Reaction Rate |

| Catalyst | Quaternary Ammonium Salts, Quaternary Phosphonium Salts, Crown Ethers | Selection of an efficient catalyst can significantly increase the reaction rate. Phosphonium salts may offer higher thermal stability. wikipedia.org |

| Base | NaOH, KOH, Triton-B | A strong base is required to generate the phenoxide. Triton-B serves a dual role as a base and catalyst. orientjchem.org |

| Solvent | Toluene, Dichloromethane, Acetonitrile (B52724), Solvent-free | The choice of solvent affects the solubility of reactants and the catalyst, influencing the reaction rate. Solvent-free conditions can be more environmentally friendly. crdeepjournal.orgorientjchem.org |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate, but may also promote side reactions. Optimization is key. |

| Stirring Rate | Low to High | In a two-phase system, vigorous stirring increases the interfacial area, enhancing the rate of transfer and overall reaction. princeton.edu |

This table is generated based on general principles of phase-transfer catalysis and cyanoethylation reactions.

The reaction proceeds via a nucleophilic addition mechanism, specifically a Michael addition or conjugate addition. The key steps are:

Deprotonation: A base (e.g., NaOH or Triton-B) removes the acidic proton from the hydroxyl group of 2-bromophenol, forming the 2-bromophenoxide anion.

Ion Pair Formation and Phase Transfer: In a PTC system, the 2-bromophenoxide anion pairs with the lipophilic cation of the phase-transfer catalyst (e.g., [R₄N]⁺). This ion pair is soluble in the organic phase. mdpi.com

Nucleophilic Attack: The oxygen atom of the phenoxide anion acts as a nucleophile and attacks the β-carbon of the electron-deficient double bond in acrylonitrile. This carbon is rendered electrophilic by the strong electron-withdrawing effect of the adjacent nitrile group.

Protonation: The resulting carbanion intermediate is subsequently protonated, typically by a proton source like water present in the system, to yield the final product, this compound.

This mechanism highlights the formation of the C-O ether bond (O-alkylation) and the retention of the nitrile group from the acrylonitrile reactant.

Exploration of Alternative Synthetic Pathways for Related Aryl Ether Nitriles

While direct cyanoethylation is the most common route, alternative strategies exist for the synthesis of aryl ether nitriles. One prominent alternative involves a two-step process:

Williamson Ether Synthesis: 2-bromophenol is first reacted with a 3-halopropanenitrile (e.g., 3-chloropropanenitrile or 3-bromopropanenitrile) in the presence of a base such as potassium carbonate. This reaction forms the C-O ether linkage.

Nitrile Introduction (if starting with a different precursor): If an intermediate like 3-(2-bromophenoxy)propan-1-ol (B1437334) were synthesized first, the hydroxyl group could be converted to a leaving group (e.g., a tosylate) and then displaced by a cyanide salt (e.g., NaCN or KCN) to form the nitrile.

Furthermore, a patent for the synthesis of the related compound 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400) highlights other potential transformations within this class of molecules, which could be adapted. google.com The synthesis of various other substituted propanenitrile derivatives also provides a basis for developing alternative routes. researchgate.net

Synthesis of Key Precursors and Intermediates for this compound

The primary synthesis of this compound relies on two key starting materials: 2-bromophenol and acrylonitrile.

2-Bromophenol: This precursor can be synthesized through several established methods. A common laboratory preparation involves the bromination of phenol. orgsyn.org To achieve selective ortho-bromination and avoid the formation of multiple brominated products, the reaction can be carefully controlled. One method involves the sulfonation of phenol, followed by bromination and subsequent removal of the sulfonic acid group. orgsyn.org An alternative, high-yield approach involves the oxidative bromination of a para-protected phenol, such as 4-hydroxybenzoic acid, followed by decarboxylation to yield 2-bromophenol. acs.org It can also be prepared from o-bromoaniline via a diazotization reaction. orgsyn.org

Acrylonitrile: Acrylonitrile is a major industrial chemical and is not typically synthesized in a laboratory setting for use as a reagent. The dominant industrial method for its production is the Sohio process, which involves the catalytic ammoxidation of propylene (B89431) in the presence of air and ammonia. wikipedia.orgchemicalbook.com This process is highly efficient and produces acetonitrile and hydrogen cyanide as valuable byproducts. wikipedia.org Alternative and "green" routes to acrylonitrile are being explored, starting from renewable feedstocks like glycerol (B35011) or glutamic acid. wikipedia.orggoogle.com Acrylonitrile is a versatile chemical building block, used not only in cyanoethylation reactions but also in the production of polymers like polyacrylonitrile (B21495) and ABS plastic. igtpan.com

Reactivity and Transformational Chemistry of 3 2 Bromophenoxy Propanenitrile

Palladium-Catalyzed Cross-Coupling Reactions

The presence of an aryl-bromine bond in 3-(2-Bromophenoxy)propanenitrile makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Heck Reaction for Alkenyl Functionalization: Specific Applications in Chromone (B188151) Synthesis

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis. wikipedia.org In the context of this compound, this reaction has been effectively utilized, particularly in the synthesis of chromone derivatives. researchgate.net The intramolecular version of the Heck reaction is especially noteworthy. When the nitrile group is transformed or used as a precursor to an alkene-containing side chain, an intramolecular cyclization can occur. libretexts.org

For instance, the initial propanenitrile moiety can be hydrolyzed and further elaborated to introduce a terminal alkene. Subsequent intramolecular Heck reaction, catalyzed by a palladium complex, facilitates the formation of a new carbon-carbon bond, leading to the construction of the chromone core. This methodology offers an efficient route to various substituted chromones, which are important scaffolds in medicinal chemistry and natural products. researchgate.net

The efficiency of the Heck reaction is influenced by several factors, including the choice of palladium catalyst, ligands, base, and solvent. nih.gov Phosphine-free conditions have been found to be effective in some cases, offering a simplified and often more economical approach. researchgate.net

Table 1: Representative Conditions for Heck Reactions in Chromone Synthesis

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | None (phosphine-free) | K₂CO₃, KCl, Bu₄NBr | DMF | 100 | Good to Excellent | researchgate.net |

| Pd(PPh₃)₄ | PPh₃ | Et₃N | DMF | 100-120 | Moderate to Good | researchgate.net |

Note: This table represents typical conditions and yields may vary based on the specific substrate and reaction scale.

Exploration of Other Cross-Coupling Methodologies

Beyond the Heck reaction, the aryl-bromine bond of this compound is amenable to other significant palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. rsc.org These reactions expand the synthetic utility of this building block, allowing for the introduction of diverse functionalities.

The Suzuki coupling involves the reaction of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly valued for its mild conditions and the commercial availability of a vast array of boronic acids, enabling the formation of biaryl structures. The reactivity order for the halide in Suzuki couplings is generally I > Br > OTf > Cl. libretexts.org

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The resulting aryl alkynes are versatile intermediates for the synthesis of more complex molecules, including conjugated systems and heterocyclic compounds. libretexts.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.org

Table 2: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Reagents | Bond Formed |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd catalyst, Base | C(aryl)-C(aryl/vinyl) |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) salt, Base | C(aryl)-C(alkynyl) |

| Negishi Coupling | Organozinc reagent | Pd catalyst | C(aryl)-C(alkyl/aryl/vinyl) |

Nitrile Group Transformations

The nitrile group in this compound is a versatile functional group that can be converted into a variety of other functionalities, most notably carboxylic acid derivatives and amines.

Hydrolysis to Carboxylic Acid Derivatives (e.g., 3-(2-Bromophenoxy)propanoic Acid)

The hydrolysis of the nitrile group is a fundamental transformation that can be achieved under either acidic or basic conditions. This reaction proceeds through an amide intermediate to yield the corresponding carboxylic acid, 3-(2-Bromophenoxy)propanoic acid.

Acidic Hydrolysis: Typically carried out by heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

Basic Hydrolysis: Involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the carboxylate salt.

The choice between acidic and basic conditions often depends on the compatibility of other functional groups within the molecule. The resulting carboxylic acid is a valuable intermediate for further synthetic manipulations, such as esterification or conversion to an acid chloride.

Reduction and Other Nucleophilic Additions to the Nitrile Moiety

The nitrile group can be reduced to a primary amine, 3-(2-Bromophenoxy)propan-1-amine. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). Catalytic hydrogenation, using catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere, is another effective method for this reduction.

Furthermore, the electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi). This reaction provides a route to ketones after hydrolysis of the intermediate imine.

Reactivity of the Aryl Ether Linkage

The aryl ether linkage in this compound is generally a stable bond. Aryl ethers are known for their chemical robustness and resistance to cleavage under many reaction conditions. However, under forcing conditions, this bond can be cleaved.

Cleavage of aryl ethers typically requires strong reagents. The most common method is treatment with strong protic acids, particularly hydrogen bromide (HBr) or hydrogen iodide (HI), often at elevated temperatures. Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl ethers, often under milder conditions than strong mineral acids. The stability of the aryl ether linkage under the conditions of many palladium-catalyzed reactions and nitrile transformations makes it a reliable connecting unit during multi-step syntheses.

Spectroscopic Characterization and Structural Analysis of 3 2 Bromophenoxy Propanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

The proton NMR (¹H NMR) spectrum provides information about the number of different types of protons and their neighboring environments. For 3-(2-Bromophenoxy)propanenitrile, the spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the propanenitrile chain.

The four protons on the aromatic ring are chemically non-equivalent and are expected to appear as complex multiplets in the downfield region (typically δ 6.8-7.6 ppm) due to spin-spin coupling. The protons of the ethyl group adjacent to the oxygen and the nitrile group will show characteristic triplet signals. The two protons alpha to the ether oxygen (-O-CH₂-) are expected to be deshielded and appear as a triplet. The two protons alpha to the nitrile group (-CH₂-CN) will also appear as a triplet, typically at a slightly more upfield position compared to the former. chemicalbook.comchemicalbook.comdocbrown.info

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.58 | Doublet | 1H | Ar-H |

| ~7.30 | Triplet | 1H | Ar-H |

| ~7.15 | Doublet | 1H | Ar-H |

| ~6.95 | Triplet | 1H | Ar-H |

| ~4.35 | Triplet | 2H | -O-CH₂- |

Note: Predicted values are based on analogous structures and general chemical shift principles. The exact values can vary based on the solvent and experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum reveals the number of unique carbon environments in the molecule. This compound has nine carbon atoms, and due to molecular asymmetry, nine distinct signals are expected. scielo.brspectrabase.comdocbrown.info

The carbon atom of the nitrile group (C≡N) typically appears in the range of δ 115-120 ppm. The aromatic carbons will produce signals in the δ 110-160 ppm region. The carbon atom bonded to the bromine (C-Br) is expected around δ 112 ppm, while the carbon attached to the ether oxygen (C-O) will be more downfield, around δ 155 ppm. The aliphatic carbons (-O-CH₂- and -CH₂-CN) will have signals in the upfield region of the spectrum. wisc.edu

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~155.0 | Ar C-O |

| ~133.5 | Ar C-H |

| ~128.5 | Ar C-H |

| ~122.0 | Ar C-H |

| ~117.5 | C≡N |

| ~114.0 | Ar C-H |

| ~112.5 | Ar C-Br |

| ~65.0 | -O-CH₂- |

Note: Predicted values are based on data from similar compounds and standard chemical shift ranges. spectrabase.com

To unambiguously assign all proton and carbon signals, advanced two-dimensional (2D) NMR experiments are employed. numberanalytics.comnumberanalytics.comwikipedia.orglongdom.org

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity between adjacent protons. wikipedia.orglongdom.org It would show correlations between the protons of the -O-CH₂-CH₂-CN system, confirming their adjacent relationship through cross-peaks. It would also help in assigning the coupled protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. numberanalytics.comwikipedia.org It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, confirming which carbon bears which proton in the aromatic ring and the propanenitrile chain.

Infrared (IR) Spectroscopy: Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info

The IR spectrum of this compound is expected to display characteristic absorption bands that signify its key functional groups. scielo.brwikipedia.org

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the region of 2260-2240 cm⁻¹. chegg.com The presence of this band is a strong indicator of the nitrile functional group.

Ether (Ar-O-C) Stretch: The aryl-alkyl ether linkage gives rise to two characteristic stretching vibrations. A strong, asymmetric C-O-C stretch is expected around 1250 cm⁻¹, and a symmetric stretch is expected near 1040 cm⁻¹.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually result in multiple bands in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretch: The stretching vibrations of the C-H bonds in the methylene (B1212753) (-CH₂-) groups will be observed in the 2950-2850 cm⁻¹ range.

C-Br Stretch: The carbon-bromine bond stretch is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~2250 | Medium, Sharp | C≡N Stretch |

| ~1600, ~1580, ~1470 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Asymmetric Ar-O-C Stretch |

| ~1040 | Medium | Symmetric C-O-C Stretch |

Mass Spectrometry (MS): Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure. scielo.brwikipedia.org The molecular formula for this compound is C₉H₈BrNO.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. docbrown.info The calculated molecular weight is approximately 226.08 g/mol .

The fragmentation pattern provides valuable structural information. libretexts.org Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond between the oxygen and the aromatic ring or the propanenitrile chain.

Loss of Bromine: Fission of the C-Br bond to give a fragment ion [M-Br]⁺.

McLafferty Rearrangement: While not the most prominent pathway for this structure, rearrangements are possible. miamioh.edu

Cleavage of the propanenitrile chain: Fragmentation can occur along the aliphatic chain, leading to the loss of species like CN or CH₂CN. nih.gov

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z (mass/charge) | Possible Fragment Identity | Notes |

|---|---|---|

| ~226/228 | [C₉H₈BrNO]⁺ | Molecular ion peak (M⁺, M+2), showing the isotopic pattern of bromine. |

| ~171/173 | [C₇H₆BrO]⁺ | Loss of propanenitrile side chain. |

| ~147 | [C₉H₈NO]⁺ | Loss of Br radical. |

| ~120 | [C₈H₈O]⁺ | Loss of Br and CN. |

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, allowing for the calculation of a unique molecular formula.

For this compound, with the molecular formula C₉H₈BrNO, HRMS would be used to confirm this composition. The presence of bromine is particularly significant, as its two major isotopes, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two major peaks of roughly equal intensity separated by approximately 2 Da.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound (C₉H₈BrNO)

| Ion Species | Calculated m/z ([M+H]⁺) with ⁷⁹Br | Calculated m/z ([M+H]⁺) with ⁸¹Br |

|---|---|---|

| C₉H₉BrNO⁺ | 225.9862 | 227.9842 |

Note: These are theoretical values. Experimental values would be expected to be within a few parts per million (ppm) of these figures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a compound's chromophores.

For this compound, the expected chromophore is the substituted benzene (B151609) ring. The presence of the bromo and the propanenitrile ether substituents on the aromatic ring will influence the position and intensity of the absorption bands. Typically, substituted benzenes exhibit a primary band (E-band) around 200-220 nm and a secondary band (B-band) with fine structure around 250-280 nm. The specific λmax values would need to be determined experimentally.

Table 2: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| Methanol or Ethanol | Data not available | Data not available |

Note: The exact λmax and ε values are dependent on the solvent used and require experimental measurement.

Elemental Analysis (CHN) for Compound Purity and Composition

Elemental analysis, specifically CHN analysis, is a combustion-based technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This data is fundamental for verifying the empirical and molecular formula of a newly synthesized or purified compound. The experimental percentages are compared to the theoretical percentages calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values is a strong indicator of the sample's purity.

Table 3: Theoretical Elemental Analysis Data for this compound (C₉H₈BrNO)

| Element | Theoretical Mass Percentage (%) |

|---|---|

| Carbon (C) | 47.82 |

| Hydrogen (H) | 3.57 |

| Nitrogen (N) | 6.20 |

Note: The remaining percentage corresponds to oxygen and bromine. Experimental values for C, H, and N are expected to be within ±0.4% of the theoretical values for a pure sample.

Computational Chemistry and Theoretical Studies of 3 2 Bromophenoxy Propanenitrile

Quantum Mechanical (QM) Calculations

Quantum mechanics forms the bedrock of modern computational chemistry, providing a mathematical description of the behavior of electrons in molecules. These calculations can predict a wide range of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become one of the most popular quantum mechanical methods due to its balance of accuracy and computational cost. DFT calculations are used to determine the ground-state electronic structure and to optimize the geometry of molecules. This process involves finding the minimum energy conformation of the molecule by calculating the forces on each atom and adjusting their positions until these forces are negligible.

Table 1: Predicted Optimized Geometrical Parameters for 3-(2-Bromophenoxy)propanenitrile based on DFT Calculations of Analogous Compounds.

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-O (Aromatic) Bond Length | ~1.37 Å |

| C-O (Aliphatic) Bond Length | ~1.44 Å |

| C≡N Bond Length | ~1.15 Å |

| C-O-C Bond Angle | ~118-120° |

| O-C-C Bond Angle | ~109° |

| C-C≡N Bond Angle | ~178° |

These values are estimations based on computational studies of similar brominated aromatic ethers and alkyl nitriles.

Prediction and Simulation of Spectroscopic Data (e.g., IR, NMR)

A significant advantage of computational chemistry is its ability to predict spectroscopic data. By calculating the vibrational frequencies and the magnetic shielding of atomic nuclei, it is possible to simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the second derivatives of the energy with respect to the atomic coordinates. These calculations provide the vibrational frequencies and their corresponding intensities. For this compound, characteristic vibrational modes would include the C-H stretching of the aromatic ring (around 3050-3100 cm⁻¹), the C≡N stretching of the nitrile group (a strong peak around 2240-2260 cm⁻¹), the C-O-C asymmetric stretching of the ether (around 1250 cm⁻¹), and the C-Br stretching (in the lower frequency region, typically below 700 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the NMR chemical shifts. For ¹H NMR, the aromatic protons would appear in the range of 6.8-7.6 ppm, with their exact shifts and splitting patterns determined by the electronic effects of the bromo and propionitrile (B127096) ether substituents. The methylene (B1212753) protons of the propanenitrile chain would likely appear as two distinct triplets around 4.2 ppm (for the -O-CH₂- group) and 2.8 ppm (for the -CH₂-CN group). In the ¹³C NMR spectrum, the carbon of the nitrile group would be found around 117 ppm, while the aromatic carbons would resonate in the 110-160 ppm region.

Table 2: Predicted Spectroscopic Data for this compound.

| Spectroscopy | Functional Group | Predicted Wavenumber/Chemical Shift |

| IR | Aromatic C-H stretch | 3050-3100 cm⁻¹ |

| IR | C≡N stretch | 2240-2260 cm⁻¹ |

| IR | C-O-C stretch | ~1250 cm⁻¹ |

| ¹H NMR | Aromatic Protons | 6.8-7.6 ppm |

| ¹H NMR | -O-CH₂- Protons | ~4.2 ppm |

| ¹H NMR | -CH₂-CN Protons | ~2.8 ppm |

| ¹³C NMR | C≡N Carbon | ~117 ppm |

| ¹³C NMR | Aromatic Carbons | 110-160 ppm |

These are predicted values based on general spectroscopic correlations and computational studies of analogous compounds.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. nih.gov It maps the electrostatic potential onto the electron density surface. In the MEP of this compound, the most negative potential (typically colored red) would be localized around the nitrogen atom of the nitrile group, indicating its susceptibility to electrophilic attack. The oxygen atom of the ether linkage would also exhibit a region of negative potential. Regions of positive potential (blue) are expected around the hydrogen atoms of the aromatic ring, making them susceptible to nucleophilic attack. The bromine atom, due to its electronegativity and the presence of lone pairs, would present a complex electrostatic potential surface.

Frontier Molecular Orbital (FMO) Analysis: FMO theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the bromophenyl moiety, specifically on the bromine and oxygen atoms with their lone pairs, and the π-system of the aromatic ring. The LUMO is likely to be centered on the antibonding π* orbital of the nitrile group and the aromatic ring. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 3: Conceptual FMO Analysis of this compound.

| Orbital | Expected Localization | Implication for Reactivity |

| HOMO | Bromophenyl ring, Oxygen and Bromine lone pairs | Site of electrophilic attack and oxidation |

| LUMO | Nitrile group (π), Aromatic ring (π) | Site of nucleophilic attack and reduction |

| HOMO-LUMO Gap | Moderate | Determines overall kinetic stability |

Mechanistic Studies of Reactions Involving this compound (e.g., C-H Activation, Catalytic Cycles)

Computational chemistry is instrumental in elucidating reaction mechanisms, allowing for the study of transition states and intermediates that are often difficult to observe experimentally. For this compound, several types of reactions could be investigated.

C-H Activation: The activation of C-H bonds is a cornerstone of modern organic synthesis. In this compound, the aromatic C-H bonds are potential sites for functionalization. Theoretical studies can model the interaction of the molecule with a transition metal catalyst, for example, a palladium or rhodium complex. nih.govrsc.orgmdpi.com These calculations can determine the most favorable site for C-H activation (ortho, meta, or para to the existing substituents) by comparing the activation energies of the different possible pathways. The directing effect of the ether oxygen and the steric and electronic influence of the bromine atom would be key factors in determining the regioselectivity of such reactions.

Catalytic Cycles: Computational modeling can map out entire catalytic cycles, such as those involved in cross-coupling reactions where the C-Br bond might be activated. For instance, in a Suzuki or Heck coupling reaction, DFT calculations can be used to determine the energetics of each step: oxidative addition, transmetalation (in the case of Suzuki), migratory insertion, and reductive elimination. This provides a detailed understanding of the reaction kinetics and can aid in the design of more efficient catalysts.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. iupac.orgrsc.org While developing a QSPR model requires a large dataset of compounds, existing models for analogous compounds can be used to predict the properties of this compound.

For a series of substituted phenoxypropanenitriles, a QSPR model could be developed to predict properties such as boiling point, solubility, or a specific biological activity. The model would use various molecular descriptors calculated from the 3D structure of the molecules, such as topological indices, quantum chemical descriptors (like HOMO/LUMO energies and dipole moment), and steric parameters. By inputting the calculated descriptors for this compound into a validated QSPR model, it would be possible to estimate its properties without the need for experimental measurements.

Table 4: Example of Descriptors Used in QSPR Modeling for Nitrile-Containing Aromatic Compounds.

| Descriptor Type | Examples | Property Correlation |

| Topological | Wiener index, Kier & Hall indices | Boiling point, Molar refractivity |

| Quantum Chemical | HOMO/LUMO energies, Dipole moment | Reactivity, Biological activity |

| Geometrical | Molecular surface area, Molecular volume | Solubility, Lipophilicity |

This approach is particularly valuable in the early stages of drug discovery and materials science for screening large numbers of virtual compounds. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Synthetic Building Block in the Construction of Functionalized Chromones

While direct, extensive research detailing the use of 3-(2-Bromophenoxy)propanenitrile for chromone (B188151) synthesis is not widely documented in readily available literature, its structural motifs suggest a plausible pathway. Chromones are a class of oxygen-containing heterocyclic compounds based on the 4H-chromen-4-one scaffold. The synthesis of chromones often involves the cyclization of ortho-substituted phenols.

Theoretically, this compound could serve as a precursor to a key intermediate for chromone synthesis. A hypothetical synthetic route could involve the following steps:

Hydrolysis of the Nitrile: The propanenitrile side chain could be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 3-(2-bromophenoxy)propanoic acid.

Intramolecular Friedel-Crafts Acylation: In the presence of a strong acid catalyst (e.g., polyphosphoric acid or Eaton's reagent), the resulting carboxylic acid could undergo an intramolecular acylation reaction. The acyl group would attack the aromatic ring, displacing the bromine atom (or occurring at the para position to the ether linkage followed by subsequent modifications) to form the fused ring system characteristic of a chromanone, which can then be oxidized to the corresponding chromone.

This potential application highlights the compound's role as a masked synthon, where the nitrile group serves as a precursor to a reactive carboxylic acid function.

Precursor for Diverse Heterocyclic and Polycyclic Architectures

The reactivity of the nitrile and bromo groups in this compound makes it a suitable starting material for a variety of heterocyclic and polycyclic systems beyond chromones. The nitrile group is a versatile functional group that can participate in various cyclization reactions.

Synthesis of Pyrimidines and Thiazoles: The nitrile group can react with dinucleophiles to form heterocyclic rings. For instance, condensation with amidines or guanidines could lead to the formation of pyrimidine (B1678525) derivatives. Similarly, reaction with aminothiols could yield thiazole-containing structures.

Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide functionality is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents at the 2-position of the phenoxy ring, leading to the synthesis of complex polycyclic systems. For example, a Suzuki coupling with an appropriate boronic acid could be the key step in constructing a biaryl system, which could then be further elaborated.

Role as a Synthetic Intermediate in the Preparation of Complex Organic Molecules

The utility of this compound as a synthetic intermediate is rooted in its capacity to undergo sequential, chemoselective transformations. A chemist can choose to react either the nitrile group or the aryl bromide, leaving the other functionality intact for subsequent reactions. This "orthogonal" reactivity is highly valuable in multi-step synthesis.

An illustrative, albeit generalized, synthetic plan could involve an initial modification via the aryl bromide, followed by a transformation of the nitrile group:

| Step | Reaction Type | Reagents | Functional Group Transformed | Potential Product Class |

| 1 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl bromide | Biaryl propanenitrile |

| 2 | Nitrile Reduction | Reducing agent (e.g., LiAlH4) | Nitrile | Aminopropyl biaryl ether |

| 3 | Nitrile Hydrolysis | H3O+ or OH- | Nitrile | Propanoic acid biaryl ether |

This sequential approach allows for the systematic build-up of molecular complexity, making this compound a useful building block for creating libraries of related compounds for screening purposes or for the total synthesis of a specific target molecule.

Investigations as a Component in Novel Organic Electronic Materials or Other Advanced Materials

The electronic properties of the brominated phenoxy group suggest that this compound could be a precursor for materials with interesting optoelectronic properties. Aryl ethers are known for their thermal stability and conformational flexibility, while the presence of a heavy atom like bromine can influence photophysical processes such as intersystem crossing, which is relevant for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

While specific research incorporating this compound into advanced materials is not extensively reported, its derivatives could be explored in the following areas:

Polymer Synthesis: The aryl bromide can be converted into a more reactive functional group (e.g., a boronic ester or a stannane) and then used as a monomer in polymerization reactions like Suzuki or Stille polymerization. The resulting polymers would feature the phenoxypropanenitrile side chain, which could influence the polymer's solubility, morphology, and electronic properties.

Small Molecule Emitters: By using the aryl bromide as a point of attachment for other chromophoric units via cross-coupling reactions, novel small molecules could be designed. The photophysical properties of these new molecules could then be tuned by further modification of the nitrile group or the newly introduced substituents.

The potential for this compound in materials science lies in its ability to be incorporated into larger, conjugated systems where its electronic and steric properties can be harnessed.

Future Research Trajectories and Interdisciplinary Perspectives for 3 2 Bromophenoxy Propanenitrile

Development of Asymmetric Synthesis and Stereoselective Transformations

The core structure of many bioactive molecules, including certain herbicides and the sweet taste inhibitor lactisole, is the 2-phenoxypropanoic acid skeleton, which possesses a chiral center. nih.gov The stereochemistry at this center often plays a critical role in biological activity. nih.gov Although 3-(2-Bromophenoxy)propanenitrile itself is achiral, it is a precursor to compounds where chirality can be introduced. Future research should focus on developing asymmetric pathways and stereoselective transformations involving this scaffold.

Key research avenues include:

Asymmetric Michael Addition: Developing catalytic asymmetric versions of the oxa-Michael addition between 2-bromophenol (B46759) and acrylonitrile (B1666552) could yield chiral propanenitrile derivatives directly. This would likely involve the use of chiral catalysts, such as organocatalysts or metal complexes with chiral ligands.

Stereoselective Transformations: Subsequent reactions of the nitrile or aromatic ring could be performed stereoselectively. For instance, the development of methods for the enantioselective reduction of the nitrile group or stereoselective functionalization of the carbon backbone would open pathways to a wider range of chiral building blocks.

Use of Chiral Auxiliaries: A "temporary stereocentre" approach could be employed, where a chiral auxiliary is attached to the molecule to direct a subsequent stereoselective reaction, after which the auxiliary is cleaved. rsc.org This strategy has been successful in the asymmetric synthesis of other complex molecules like chiral cyclopropane-carboxaldehydes. rsc.org

The successful development of such asymmetric methods would be crucial for synthesizing optically pure derivatives for evaluation in pharmaceutical and agrochemical research, where enantiomers can have vastly different effects. nih.gov

Integration into Flow Chemistry and Continuous Manufacturing Processes

The transition from traditional batch processing to flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. noelresearchgroup.comnih.gov The synthesis of this compound, typically achieved via a Michael addition, is an ideal candidate for adaptation to a continuous manufacturing (CM) framework. chemicalbook.com

Future research in this area should concentrate on:

Enhanced Safety and Heat Transfer: The addition of phenols to acrylonitrile can be exothermic. Flow reactors, with their high surface-area-to-volume ratio, provide superior heat management compared to large batch vessels, minimizing the risk of thermal runaways and improving process safety. noelresearchgroup.com

Process Intensification: Flow chemistry enables the use of intensified conditions (higher temperatures and pressures) safely, which can dramatically reduce reaction times. This leads to higher productivity from a smaller equipment footprint. almacgroup.com

Reactor Design: Research into optimal reactor design, such as packed-bed reactors containing a solid base catalyst or oscillatory baffled reactors (OBRs) for handling slurries, could further enhance reaction efficiency and prevent blockages. nih.gov

The table below contrasts the traditional batch synthesis with a potential future flow chemistry approach.

| Feature | Batch Processing | Flow Chemistry / Continuous Manufacturing |

| Safety | Higher risk of thermal runaway in large volumes. | Superior heat transfer minimizes thermal risks. noelresearchgroup.com |

| Efficiency | Longer reaction times, significant downtime between batches. | Reduced reaction times, continuous operation leads to higher throughput. almacgroup.com |

| Scalability | Scaling up can be complex and require re-optimization. | Scaling is achieved by running the system for longer periods or "numbering-up" reactors. |

| Process Control | Inconsistent mixing and temperature gradients. | Precise control over temperature, pressure, and mixing leads to consistent product quality. nih.gov |

| Waste | More solvent waste from separate workup and purification steps. | Integrated systems allow for solvent recycling and waste minimization. nih.gov |

Exploration of Bio-Inspired Synthetic Methodologies

Bio-inspired synthesis, which utilizes enzymes or mimics natural processes, offers a green and highly selective alternative to traditional chemical methods. While direct bio-inspired routes to this compound are not yet established, this represents a fertile ground for future investigation.

Potential research directions include:

Enzymatic Synthesis: Screening for enzymes (e.g., from microbial sources) that could catalyze the key C-O bond formation between 2-bromophenol and an acrylonitrile surrogate. While challenging, a successful enzymatic route could offer unparalleled selectivity and milder reaction conditions.

Biocatalytic Transformations: Using enzymes to modify the this compound molecule. For example, nitrile hydratases or nitrilases could convert the nitrile group into an amide or carboxylic acid, respectively, under aqueous, ambient conditions. Oxidoreductases could be explored for selective hydroxylations of the aromatic ring.

Mimicking Natural Pathways: Designing synthetic sequences that mimic biological reaction cascades. This involves creating multi-catalyst systems where the product of one reaction becomes the substrate for the next in the same pot, improving efficiency and reducing waste.

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

To optimize any chemical process, particularly when transitioning to continuous manufacturing, a deep understanding of reaction kinetics and mechanism is essential. Advanced spectroscopic techniques, when used for in-situ (in the reaction vessel) monitoring, provide real-time data without the need for offline sampling. spectroscopyonline.com

Future research should focus on implementing Process Analytical Technology (PAT) for the synthesis of this compound:

Real-Time Kinetic Analysis: Employing probes like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) or Raman spectroscopy to continuously monitor the concentration of reactants (2-bromophenol, acrylonitrile) and the product. This allows for precise determination of reaction endpoints and kinetic parameters.

Identification of Intermediates: In-situ spectroscopy is particularly valuable for detecting transient or unstable intermediates that would be missed by traditional offline analysis, providing deeper mechanistic insight. spectroscopyonline.com

Process Control in Flow Systems: In a continuous manufacturing setup, these spectroscopic probes can be integrated into a feedback loop to automatically adjust process parameters (e.g., flow rate, temperature), ensuring consistent product quality and process robustness. almacgroup.com

The following table summarizes potential spectroscopic probes and their applications.

| Spectroscopic Probe | Information Provided | Application in Synthesis |

| ATR-FTIR | Vibrational modes of functional groups. | Tracking disappearance of phenol (B47542) O-H stretch and appearance of nitrile C≡N stretch. |

| Raman Spectroscopy | Complementary vibrational data, excellent for non-polar bonds and aqueous systems. | Monitoring changes in the aromatic ring substitution pattern and C≡N bond. |

| Near-Infrared (NIR) | Overtone and combination bands, suitable for process environments. | Quantitative analysis of reactant and product concentrations in real-time. spectroscopyonline.com |

| ATR Imaging | Spatial distribution of chemical species on a surface. | Studying catalyst surfaces or potential reactor fouling. spectroscopyonline.com |

Computational Design of Novel Derivatives with Tuned Reactivity or Properties

Computational chemistry provides powerful tools to predict molecular properties and guide synthetic efforts, saving significant time and resources. By modeling this compound and its potential derivatives, researchers can pre-select candidates with desired characteristics.

Key areas for computational research include:

Reaction Mechanism Studies: Using quantum mechanical methods like Density Functional Theory (DFT) to elucidate the detailed mechanism of the synthesis reaction. This can help in optimizing reaction conditions and catalyst choice. The Molecular Electron Density Theory (MEDT) can be applied to understand the stereoselectivity of related reactions. mdpi.com

Predicting Reactivity: Computationally modeling how different substituents on the aromatic ring would affect the reactivity of the molecule. For example, adding electron-withdrawing or electron-donating groups can tune the properties of the ether linkage or the reactivity of the bromine atom in subsequent cross-coupling reactions. mdpi.com

Virtual Screening for Bioactivity: If a particular biological target is identified, computational docking studies can be performed on a virtual library of this compound derivatives. This can predict which derivatives are most likely to bind to a receptor or enzyme, prioritizing the most promising compounds for synthesis and testing.

Designing Functional Molecules: Beyond bioactivity, computational methods can be used to design derivatives with specific physical or photophysical properties, for applications in materials science or as molecular probes. mdpi.comfrontiersin.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Bromophenoxy)propanenitrile, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution between 2-bromophenol and acrylonitrile derivatives (e.g., 3-bromopropionitrile) under basic conditions. Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (e.g., DMF or acetonitrile), and catalyst selection (e.g., K₂CO₃). Yield improvements are achieved by controlling stoichiometry and reaction time .

- Characterization : Confirmation via / NMR (peaks at δ 7.5–6.8 ppm for aromatic protons, δ 115–120 ppm for nitrile carbon) and FT-IR (C≡N stretch ~2240 cm) .

Q. How is the supramolecular architecture of this compound analyzed crystallographically?

- Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C–H···N hydrogen bonds) that stabilize the lattice. Computational tools like Mercury® refine packing diagrams, while Hirshfeld surfaces quantify interaction contributions (e.g., Br···π contacts) .

Q. What safety protocols are critical when handling brominated nitriles like this compound?

- Guidelines : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; LC-MS monitoring detects degradation products (e.g., HCN under acidic conditions). Waste disposal follows EPA protocols for halogenated organics .

Advanced Research Questions

Q. How do computational methods resolve contradictions in spectroscopic data for this compound?

- Approach : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict NMR/IR spectra, reconciling experimental anomalies. For example, unexpected NMR splitting may arise from dynamic effects, resolved via variable-temperature NMR .

Q. What strategies mitigate regioselectivity challenges in alkylation reactions involving 2-bromophenol?

- Solutions : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkoxide-nucleophile interaction. Regioselectivity is further controlled by steric hindrance (e.g., bulkier acrylonitrile derivatives favor para-substitution) .

Q. How does the bromine atom influence cross-coupling reactivity in Pd-catalyzed reactions?

- Mechanistic Insight : Bromine acts as a leaving group in Suzuki-Miyaura couplings with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). Competitive pathways (e.g., homocoupling) are suppressed by ligand tuning (e.g., SPhos) and microwave-assisted heating .

Q. Can Fukui indices predict reactive sites for electrophilic/nucleophilic attacks on this compound?

- Computational Analysis : Fukui functions (, ) derived from DFT identify the nitrile carbon as electrophilic (susceptible to nucleophilic addition) and the bromophenoxy oxygen as nucleophilic (prone to alkylation). This guides functionalization strategies .

Q. What role does this compound play in synthesizing bioactive molecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.